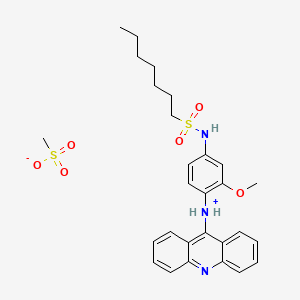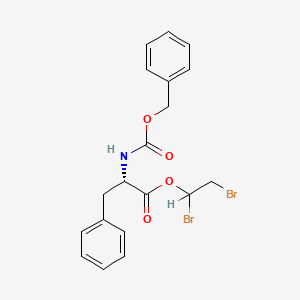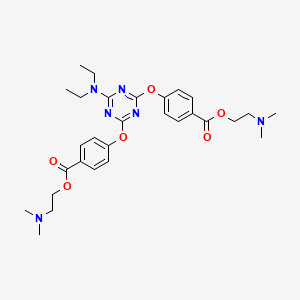
Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester is a complex organic compound with a unique structure that combines benzoic acid derivatives with a triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester typically involves multiple steps. One common approach is the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. The triazine core is introduced through a nucleophilic substitution reaction, where diethylamino groups are attached to the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the triazine core or the benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazine core and benzoic acid moieties can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(dimethylamino)-: A simpler derivative with similar functional groups.
4,4’-Oxybis(benzoic acid): Contains a similar benzoic acid structure but lacks the triazine core.
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Another benzoic acid derivative with different substituents.
Uniqueness
The uniqueness of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester lies in its combination of a triazine core with benzoic acid derivatives, providing a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
85826-14-8 |
|---|---|
分子式 |
C29H38N6O6 |
分子量 |
566.6 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 4-[[4-(diethylamino)-6-[4-[2-(dimethylamino)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C29H38N6O6/c1-7-35(8-2)27-30-28(40-23-13-9-21(10-14-23)25(36)38-19-17-33(3)4)32-29(31-27)41-24-15-11-22(12-16-24)26(37)39-20-18-34(5)6/h9-16H,7-8,17-20H2,1-6H3 |
InChIキー |
SHQSVQZAJMRLRX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OCCN(C)C)OC3=CC=C(C=C3)C(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




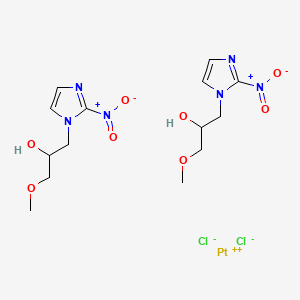
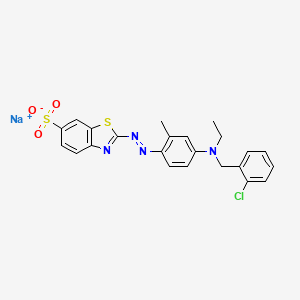

![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)
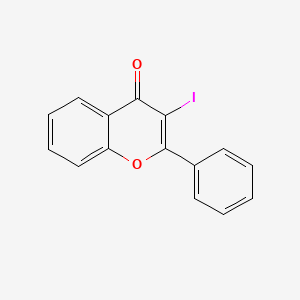
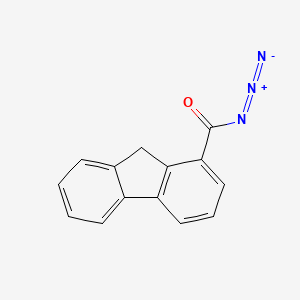
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)



